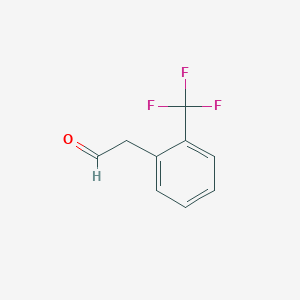

2-(2-(Trifluoromethyl)phenyl)acetaldehyde

Description

The Strategic Significance of the Trifluoromethyl Moiety in Contemporary Chemical Research

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry due to its profound impact on a molecule's physicochemical properties. Its incorporation into a molecular scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.

The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent. This electronic effect can significantly alter the acidity or basicity of nearby functional groups, influencing molecular interactions and reaction pathways. Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation. This increased metabolic stability often translates to a longer biological half-life for drug candidates.

Another critical aspect is the lipophilicity of the -CF₃ group. By increasing a molecule's ability to partition into lipid environments, it can improve permeability across biological membranes, which is a crucial attribute for the development of orally bioavailable drugs. The trifluoromethyl group is also frequently used as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its biological activity.

Table 2: Key Physicochemical Effects of the Trifluoromethyl Group

| Property | Impact of -CF₃ Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. |

| Lipophilicity | Increased | Enhances partitioning into lipid membranes, potentially improving cell permeability. |

| Electron-Withdrawing Nature | Strong | High electronegativity of fluorine atoms alters the electronic properties of the molecule. |

Synthetic Utility of Acetaldehyde (B116499) Derivatives in Complex Molecule Construction

Acetaldehyde and its derivatives are fundamental C₂ building blocks in organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. As electrophiles, the aldehyde functionality is highly susceptible to nucleophilic attack, making it a key participant in a wide array of synthetic transformations.

One of the most powerful applications of acetaldehyde derivatives is in aldol (B89426) and related condensation reactions. These reactions provide a direct route to β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of more complex molecules, including polyketides and other natural products. The acetaldehyde moiety can be precisely manipulated to control stereochemistry, a critical factor in the synthesis of chiral drugs.

Furthermore, acetaldehyde derivatives readily undergo reactions with amines to form imines or enamines, which can then be used to direct subsequent reactions. They are also crucial precursors for the synthesis of various heterocyclic compounds. For instance, condensation reactions with ammonia (B1221849) or its derivatives can yield pyridines and other nitrogen-containing rings that are prevalent in pharmaceuticals. Other important transformations include the Wittig reaction to form alkenes and reduction to yield primary alcohols. Phenylacetaldehyde, a related compound, is used in the synthesis of fragrances, polymers, and formerly in the production of the amino acid phenylalanine. wikipedia.org

Current Research Landscape and Future Directions for 2-(2-(Trifluoromethyl)phenyl)acetaldehyde

While extensive literature exists for the trifluoromethyl and acetaldehyde moieties individually, dedicated research on this compound is not yet widespread. However, its structure suggests significant potential as a specialized building block in synthetic chemistry. The corresponding alcohol, 2-[2-(trifluoromethyl)phenyl]ethanol, is commercially available, indicating that the aldehyde is a synthetically accessible and stable compound.

The primary value of this compound lies in its capacity to introduce the 2-(trifluoromethyl)phenyl motif into larger molecules. The aldehyde handle provides a reactive site for a multitude of synthetic transformations, including but not limited to:

Reductive amination to synthesize substituted phenethylamine (B48288) derivatives.

Wittig and Horner-Wadsworth-Emmons reactions to generate styrenyl compounds with the trifluoromethyl group at the ortho position.

Aldol and other condensation reactions to build complex carbon skeletons.

Oxidation to the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)acetic acid, another valuable synthetic intermediate.

The ortho-positioning of the bulky and electron-withdrawing trifluoromethyl group is expected to exert significant steric and electronic influence on the reactivity of the acetaldehyde group. This could be exploited to achieve unique selectivity in certain reactions compared to its meta- and para-isomers.

Future research will likely focus on the development of efficient synthetic routes to this compound and its subsequent application in the synthesis of novel bioactive molecules. Its potential as a precursor for new pharmaceuticals, agrochemicals, and advanced materials is considerable, driven by the well-established benefits of the trifluoromethyl group. Exploring its use in asymmetric catalysis to generate chiral products will also be a promising avenue for future investigation. As synthetic methodologies advance, this compound is poised to become a valuable tool for chemists engaged in the construction of complex and functionally rich molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFBOFNEYFSKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591179 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21235-63-2 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Computational Investigations

Mechanistic Pathways in Trifluoromethylation Reactions

Reactions involving the trifluoromethyl (CF3) group are often challenging due to the high strength of the C-F bond. rhhz.netrsc.org Consequently, specific mechanistic pathways have been identified that enable the activation and transformation of this otherwise inert moiety. These pathways frequently involve radical intermediates or single electron transfer processes, which lower the energetic barrier for C-F bond cleavage.

The homolytic cleavage of a C-F bond is an energetically demanding process due to its high bond dissociation energy (BDE). rhhz.net For instance, the BDE of the C–F bond in methyl fluoride is approximately 109 kcal/mol. rsc.org Despite this stability, the generation of a trifluoromethyl radical (•CF3) or a related radical species is a key step in many trifluoromethylation reactions. wikipedia.org

This process is often facilitated by photoredox catalysis or the use of radical initiators. rhhz.netwikipedia.org For example, visible-light photocatalysts can induce the formation of radical intermediates from trifluoromethyl sources like Togni's or Umemoto's reagents. scispace.comorientjchem.org In the context of a molecule like 2-(2-(trifluoromethyl)phenyl)acetaldehyde, the reaction would likely proceed via the generation of a radical species which can then participate in subsequent bond-forming reactions. However, the direct homolytic cleavage of the C-F bond in an aryl-CF3 group is exceptionally difficult and typically requires the substrate to first accept an electron or a radical species to weaken the C-F bond. researchgate.net

Table 1: Representative Bond Dissociation Energies (BDEs)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| CH3–F | 109 rsc.org |

This table illustrates the high energy required for the homolytic cleavage of C-F bonds, a central challenge in the functionalization of trifluoromethyl groups.

Single Electron Transfer (SET) is a predominant mechanism for initiating the functionalization of trifluoromethylarenes. rsc.orgrsc.orgnih.gov This process typically involves the reduction of the trifluoromethyl-containing compound to generate a radical anion intermediate. rhhz.net This radical anion is highly unstable and rapidly eliminates a fluoride ion (F-) to produce a difluoromethyl radical. rhhz.net

Visible-light photoredox catalysis is a powerful tool for facilitating SET processes in trifluoromethylation reactions. rsc.orgnih.govacs.orgfao.orgsemanticscholar.org A photocatalyst, upon excitation by light, can act as a potent single-electron reductant or oxidant, enabling the transfer of an electron to or from the substrate. For example, an excited photocatalyst can reductively quench a radical precursor to generate a radical, or it can be reductively quenched itself to initiate a radical chain reaction. rhhz.net The mechanism is substrate-dependent; for arenes with a high thermodynamic driving force for electron transfer, the reaction often proceeds through an SET pathway. nih.gov

The general mechanism for a photoredox-catalyzed SET process involving a trifluoromethylarene can be summarized as follows:

Excitation: The photocatalyst (PC) absorbs light to form an excited state (PC*).

SET: The excited photocatalyst transfers an electron to the trifluoromethylarene (Ar-CF3), forming a radical anion (Ar-CF3•−).

Fluoride Elimination: The radical anion eliminates a fluoride ion to generate an aryl-difluoromethyl radical (Ar-CF2•).

Reaction: The resulting radical engages in further reactions to form the desired product.

The selective activation and functionalization of a single C-F bond within a trifluoromethyl group is a significant synthetic challenge. rsc.orgnih.gov A primary difficulty is that the product of a monofunctionalization (ArCF2R) is often more reactive towards further functionalization than the starting trifluoromethylarene (ArCF3). rsc.org This is because C-F bonds become stronger with increased fluorination on the same carbon atom. rsc.org

Despite these challenges, several strategies have been developed for C-F bond activation. rsc.org These include the use of:

Transition Metal Complexes: Metals like palladium and copper can catalyze the selective activation of a single C-F bond. rsc.org

Lewis Acids: Strong Lewis acids can interact with the fluorine atoms, polarizing the C-F bond and facilitating its cleavage. nih.gov

Photoredox Catalysis: As discussed, this method can generate radical intermediates that lead to C-F bond cleavage. rsc.org This approach has been used for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.gov

These reactions often proceed via radical intermediates, providing versatile routes for chemical bond formation that differ from ionic pathways. rhhz.netresearchgate.net

Theoretical Frameworks and Computational Modeling

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of trifluoromethylation reactions. montclair.edumontclair.edu By modeling reaction pathways, intermediates, and transition states, theoretical studies can offer insights that are often inaccessible through experimental methods alone. montclair.edu

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms, intermediates, and transition states in reactions involving trifluoromethylated compounds. researchgate.netaustinpublishinggroup.comresearchgate.net DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway.

DFT studies have been employed to:

Elucidate Reaction Mechanisms: Computational analysis can help distinguish between different possible mechanisms, such as polar substitution versus SET pathways. wikipedia.org For instance, DFT calculations can determine whether a proposed intermediate, like a radical anion, is thermodynamically plausible. montclair.edumontclair.edu

Calculate Reaction Energetics: DFT can provide quantitative data on the activation energies and reaction enthalpies for each step of a proposed mechanism. austinpublishinggroup.com This information is critical for identifying the rate-determining step of a reaction.

Assess Substrate Effects: Theoretical models can predict how different substituents on the aromatic ring of a compound like this compound might affect the reaction rate and mechanism. researchgate.net

Table 2: Applications of DFT in Studying Trifluoromethylation Reactions

| Application | Description | Reference |

|---|---|---|

| Mechanism Elucidation | Distinguishing between SET and other pathways in copper-mediated trifluoromethylation. | nih.gov |

| Pathway Analysis | Calculating reaction energy pathways for steps in copper-catalyzed trifluoromethylation. | montclair.edumontclair.edu |

| Energetics Calculation | Determining activation energies and thermochemistry for Cl-initiated oxidation of CH3OCF3. | austinpublishinggroup.com |

This table summarizes how Density Functional Theory (DFT) is applied to gain a deeper understanding of the complex reaction mechanisms involving trifluoromethyl groups.

A major strength of computational modeling is its ability to predict the structure and energy of highly reactive, short-lived species such as transition states and reaction intermediates. mit.edu These species are often impossible to isolate or observe directly through experimental techniques. mit.edu

Computational methods, including DFT, are used to locate and characterize the transition state for each elementary step in a reaction mechanism. montclair.edumontclair.edu The energy of the transition state determines the activation barrier and thus the rate of the reaction. Recent advances using machine learning approaches are also accelerating the process of calculating these structures. mit.edu

In the context of reactions involving this compound, computational studies would be crucial for characterizing key intermediates such as:

Radical Anions: Formed during SET processes.

Aryl-difluoromethyl Radicals: Generated after fluoride elimination.

Meisenheimer Complexes: Potential intermediates in certain aromatic substitution reactions. researchgate.net

By analyzing the geometries and electronic structures of these intermediates and their corresponding transition states, researchers can gain a fundamental understanding of the factors that control the reactivity and selectivity of trifluoromethylation reactions.

Understanding the Reactivity Profile of the Acetaldehyde (B116499) Moiety

The reactivity of this compound is dominated by the acetaldehyde functional group. This moiety possesses an electrophilic carbonyl carbon and acidic α-protons, making it susceptible to a variety of reactions, including nucleophilic additions and reactions involving the enolate form.

A significant challenge in the reactions of enolizable aldehydes like this compound is the propensity for self-condensation. wikipedia.org This is a classic aldol (B89426) condensation reaction where one molecule of the aldehyde acts as a nucleophile (after deprotonation to form an enolate) and a second molecule acts as the electrophile. wikipedia.orgcoleparmer.com This side reaction leads to the formation of dimers, specifically β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes, reducing the yield of the desired product. coleparmer.commdpi.com

The electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group is expected to increase the acidity of the α-protons, potentially facilitating enolate formation. At the same time, it increases the electrophilicity of the carbonyl carbon. These competing effects can make controlling the reaction pathway challenging.

Several strategies can be employed to mitigate self-condensation in mixed aldol or other condensation reactions:

Use of a Non-Enolizable Partner : When the desired reaction is a crossed aldol condensation, using a carbonyl compound that lacks α-protons (e.g., benzaldehyde) as the electrophilic partner can prevent it from self-condensing. The enolate of this compound would then preferentially attack the more reactive, non-enolizable aldehyde. wikipedia.org

Quantitative Enolate Formation : The aldehyde can be converted quantitatively into its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.org This pre-formed enolate can then be reacted with a desired electrophile. This method minimizes the concentration of the neutral aldehyde available to act as an electrophile for self-condensation. wikipedia.org

Conversion to Silyl Enol Ether : Aldehydes can be converted to their corresponding silyl enol ethers. These intermediates are more stable and less prone to self-condensation. They can then be activated to react with electrophiles in the presence of a Lewis acid. wikipedia.org

Enamine catalysis is a powerful strategy for the asymmetric functionalization of aldehydes at the α-position. nih.gov The process involves the reversible reaction of the aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. acs.orgescholarship.org This chiral enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the catalyst.

The key to stereocontrol in these processes lies in the structure of the chiral amine catalyst, which creates a sterically defined environment. acs.orgescholarship.org For an aldehyde like this compound, the catalyst (often a proline derivative) directs the incoming electrophile to a specific face of the enamine. The bulky substituent on the catalyst typically blocks one face of the enamine, forcing the electrophile to approach from the less hindered side, thus leading to the preferential formation of one enantiomer. acs.org

Recent studies have expanded the scope of enamine catalysis by harnessing their photochemical activity. acs.orgescholarship.org It has been demonstrated that chiral enamines can participate directly in the photoexcitation of substrates, generating radical species from closed-shell precursors under mild conditions. escholarship.org In these photo-organocatalytic systems, the ground-state chiral enamine provides effective stereochemical control over the enantioselective radical-trapping process. acs.org

The mechanism involves two potential pathways for radical generation:

EDA Complex Formation : The electron-rich enamine can form a photoactive electron donor-acceptor (EDA) complex with an electron-deficient substrate. Light irradiation of this complex induces a single-electron transfer (SET), generating radical intermediates. acs.orgescholarship.org

Direct Photoexcitation : The enamine itself can absorb light, reaching an electronically excited state. This excited enamine can then act as a photoinitiator, for instance, by reducing an alkyl halide via SET to generate a carbon-centered radical. acs.orgescholarship.org

In both scenarios, the subsequent radical trap by the chiral enamine intermediate is the stereodetermining step, governed by the same principles of steric shielding that control polar reactions. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as the cornerstone for determining the molecular framework of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct sets of signals corresponding to the aldehydic, methylene (B1212753), and aromatic protons.

Aldehydic Proton (-CHO): A signal in the downfield region, typically around δ 9.5-10.0 ppm, is characteristic of an aldehyde proton. This proton is adjacent to the two methylene protons, and its signal is expected to appear as a triplet due to scalar coupling (³JHH).

Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to both the aldehyde proton and the aromatic ring. Their signal is expected in the range of δ 3.7-4.0 ppm. Due to coupling with the single aldehydic proton, this signal will appear as a doublet (³JHH).

Aromatic Protons (Ar-H): The four protons on the substituted phenyl ring are chemically non-equivalent and will produce a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm). The substitution pattern (ortho-CF₃ and an adjacent acetaldehyde (B116499) group) removes the symmetry of the ring, leading to distinct signals for each proton, with coupling constants characteristic of ortho, meta, and para relationships.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~9.8 | Triplet (t) | ~2-3 Hz (³JHH) |

| -CH₂- | ~3.8 | Doublet (d) | ~2-3 Hz (³JHH) |

| Aromatic H | ~7.2 - 7.8 | Multiplet (m) | - |

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The presence of the highly electronegative trifluoromethyl group significantly influences the spectrum, primarily through carbon-fluorine (C-F) coupling. rsc.org

Aldehyde Carbonyl (C=O): This carbon is the most deshielded and appears far downfield, typically around δ 200 ppm.

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the range of δ 45-50 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon directly attached to the trifluoromethyl group (C-CF₃) will be split into a quartet (¹JCF) with a large coupling constant (typically ~270-280 Hz). The ortho, meta, and para carbons relative to the CF₃ group will also exhibit smaller, long-range C-F couplings (²JCF, ³JCF, ⁴JCF), which can complicate the spectrum but provide valuable structural confirmation. rsc.org The substituent effect of the trifluoromethyl group influences the chemical shifts of the ring carbons. rsc.org

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself will also appear as a prominent quartet in the spectrum due to one-bond coupling with the three fluorine atoms (¹JCF), typically observed in the δ 120-130 ppm region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Typical Coupling Constant (JCF, Hz) |

|---|---|---|---|

| -CHO | ~200 | Singlet (or small t from CH₂) | - |

| Aromatic C-CF₃ | ~128 | Quartet (q) | ~30-40 (²JCF) |

| -CH₂- | ~48 | Singlet | - |

| -CF₃ | ~124 | Quartet (q) | ~274 (¹JCF) |

| Other Aromatic C | ~125-135 | Doublets or quartets | ~1-5 (³JCF, ⁴JCF) |

Fluorine (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atoms. biophysics.org Given the three equivalent fluorine atoms in the trifluoromethyl group, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp signal. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. nih.govresearchgate.net For a CF₃ group attached to a benzene (B151609) ring, this signal typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃). researchgate.net The absence of other fluorine-containing groups simplifies the spectrum, making ¹⁹F NMR a powerful tool for confirming the presence and purity of the trifluoromethyl moiety. nih.gov

To unambiguously confirm the structure and spatial arrangement of atoms, advanced 2D NMR experiments are employed.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): A ¹H-¹⁹F HOESY experiment can be used to establish through-space proximity between the fluorine atoms of the CF₃ group and nearby protons. A correlation between the ¹⁹F signal and the signals of the ortho-protons on the aromatic ring and the methylene protons would definitively confirm the substitution pattern. nih.govacs.org

Fluorine-Decoupled Carbon Spectroscopy (FDCS): This specialized technique is used to measure heteronuclear ³JCH coupling constants between the carbon of the CF₃ group and vicinal hydrogens. acs.orgacs.org By irradiating the fluorine frequency, the large ¹JCF coupling is removed, revealing smaller, long-range C-H couplings that are dependent on the dihedral angle, thus providing conformational information. acs.orgacs.org

Heteronuclear Multiple Bond Correlation (HMBC): A ¹H-¹³C HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the methylene group and the aromatic ring, as well as the aldehyde group. Similarly, a ¹⁹F-¹³C HMBC experiment can identify carbons that are two, three, or four bonds away from the fluorine atoms, further solidifying the assignment of the aromatic carbon signals. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of this compound. colorado.edu By measuring the mass with very high accuracy (typically to within 5 ppm), it is possible to calculate a unique elemental formula. researchgate.netnih.gov The theoretical exact mass of the molecular ion [M]⁺ of C₉H₇F₃O can be calculated and compared to the experimentally determined value to confirm the composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O |

| Theoretical Exact Mass | 188.04490 u |

| Typical Experimental Accuracy | ± 0.00094 u (at 5 ppm) |

This high level of mass accuracy allows for the confident differentiation of C₉H₇F₃O from other potential molecular formulas that might have the same nominal mass, thereby providing definitive proof of the elemental composition. colorado.edu

Investigation of Diagnostic Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum is predicted to exhibit several characteristic fragments based on the compound's structure, which includes a trifluoromethylated aromatic ring, an ethyl chain, and an aldehyde functional group.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecule's exact mass (C₉H₇F₃O), which is 188.15 g/mol . sigmaaldrich.com Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.

Key fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺, and the loss of the formyl radical (-CHO) to yield an [M-29]⁺ fragment. For this compound, this would result in peaks at m/z 187 and 159, respectively.

The most significant fragmentation pathway is expected to be the cleavage of the C-C bond between the methylene group and the carbonyl group (α-cleavage), leading to the formation of a stable 2-(trifluoromethyl)benzyl cation. This fragment is anticipated to rearrange into a trifluoromethyl-substituted tropylium (B1234903) ion, a highly stable seven-membered aromatic ring, which would likely represent the base peak in the spectrum at m/z 159. This is analogous to the fragmentation of phenylacetaldehyde, which shows a base peak at m/z 91 corresponding to the tropylium ion. nist.govchemicalbook.com Further fragmentation of the aromatic ring could lead to the loss of the CF₃ group.

The table below outlines the predicted significant fragments for this compound.

| m/z | Predicted Fragment Ion | Formula | Significance |

|---|---|---|---|

| 188 | Molecular Ion | [C₉H₇F₃O]⁺ | Confirms molecular weight. |

| 187 | [M-H]⁺ | [C₉H₆F₃O]⁺ | Characteristic loss of aldehydic proton. |

| 159 | [M-CHO]⁺ | [C₈H₆F₃]⁺ | Likely base peak, corresponds to the stable trifluoromethyl-tropylium cation. |

| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Represents the trifluoromethylphenyl cation. |

| 29 | [CHO]⁺ | [CHO]⁺ | Formyl cation, characteristic of aldehydes. |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum is dominated by absorption bands corresponding to the vibrations of the aldehyde, the aromatic ring, and the trifluoromethyl group.

The most characteristic absorptions for the aldehyde group are the C=O stretching vibration, which appears as a strong, sharp band typically in the range of 1720-1740 cm⁻¹, and the aldehydic C-H stretching vibrations. The C-H stretch usually appears as a pair of medium-intensity bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. researchgate.net For the related compound phenylacetaldehyde, a strong C=O stretch is observed at 1724 cm⁻¹. researchgate.net

The presence of the benzene ring is confirmed by several bands. The aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. Aromatic C=C in-ring stretching vibrations produce a set of medium to sharp bands in the 1450-1600 cm⁻¹ region.

The trifluoromethyl (CF₃) group gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations. These typically occur in the region of 1000-1400 cm⁻¹ and are often among the most intense peaks in the spectrum.

The expected IR absorption bands are summarized in the following table.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2900-2950 | C-H Stretch | Methylene (-CH₂) | Medium |

| 2810-2830 & 2710-2730 | C-H Stretch | Aldehyde (-CHO) | Medium |

| 1720-1740 | C=O Stretch | Aldehyde (-CHO) | Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium |

| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the phenyl ring and the carbonyl group of the aldehyde, which are conjugated through the methylene bridge.

Two primary types of electronic transitions are expected. The first is a weak n→π* (n to pi-star) transition associated with the lone pair of electrons on the carbonyl oxygen being promoted to an anti-bonding π* orbital. This transition is characteristic of aldehydes and ketones and typically occurs in the 270-300 nm region with a low molar absorptivity (ε). researchgate.net

The second type involves the much stronger π→π* (pi to pi-star) transitions associated with the aromatic ring. For benzene and its derivatives, these transitions typically result in a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The electron-withdrawing trifluoromethyl group and the acetaldehyde substituent on the ring will likely cause shifts in the position and intensity of these bands compared to unsubstituted benzene.

The predicted UV-Vis absorption data is presented in the table below.

| Approximate λₘₐₓ (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~270-290 | n→π | Carbonyl (C=O) | Low |

| ~250-270 | π→π (B-band) | Phenyl Ring | Moderate |

| ~200-215 | π→π* (E₂-band) | Phenyl Ring | High |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, if such a study were to be conducted, it would involve growing a suitable single crystal of the compound and exposing it to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice would be collected and analyzed.

The analysis of this diffraction data would yield a detailed electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined with high precision. This would confirm the ortho-position of the trifluoromethyl group relative to the acetaldehyde substituent on the phenyl ring. Furthermore, it would reveal the preferred conformation of the acetaldehyde side chain relative to the plane of the aromatic ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing. While crystallographic data exists for more complex molecules containing trifluoromethylphenyl fragments, specific data for the title compound is not yet available. researchgate.net

Research Applications and Broader Synthetic Impact

Strategic Use as a Chemical Building Block

As a bifunctional molecule, 2-(2-(Trifluoromethyl)phenyl)acetaldehyde serves as a strategic starting point for the synthesis of a wide array of more complex structures. Its utility stems from the presence of the electron-withdrawing trifluoromethyl group on an aromatic ring and a reactive aldehyde functional group, allowing for sequential and diverse chemical modifications.

The synthesis of novel organofluorine compounds is a major focus of pharmaceutical and agrochemical research. The trifluoromethyl group is one of the most utilized fluorinated motifs in pharmaceuticals due to its significant impact on molecular properties. doubtnut.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase a drug's lipophilicity, which can improve its absorption and distribution in the body. doubtnut.combrainly.in

Compounds like this compound are valuable intermediates in this context. The existing trifluoromethylphenyl core provides a foundational structure upon which further complexity can be built. Synthetic strategies can leverage the aldehyde group to construct larger molecules that retain the beneficial properties conferred by the -CF3 group. This approach, utilizing pre-fluorinated building blocks, is a dominant strategy in drug discovery, circumventing the often harsh conditions required for late-stage trifluoromethylation. sigmaaldrich.com The presence of this group has been shown to improve solubility, pharmacokinetic profiles, and the binding selectivity of drug candidates. brainly.in

The core framework of a molecule, or its scaffold, is critical in determining its biological activity and drug-like properties. doubtnut.com Aromatic compounds bearing trifluoromethyl groups are prevalent in the molecular frameworks of many well-known drugs and advanced organic materials. doubtnut.combrainly.in this compound provides a direct entry point to ortho-substituted phenylacetic acid derivatives and related benzylic structures, which are common motifs in bioactive compounds. The aldehyde functionality can be used as a handle to introduce new rings or functional groups, thereby contributing to the construction of complex and diverse molecular architectures. For example, the aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are ubiquitous in pharmaceuticals.

Exploration of Downstream Chemical Transformations

The true synthetic potential of this compound is realized through the diverse reactions of its acetaldehyde (B116499) functional group. This moiety can be transformed into a vast number of other functional groups and structural motifs.

The aldehyde group is one of the most versatile functional groups in organic synthesis. For this compound, this allows for numerous downstream transformations:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)acetic acid, a valuable precursor for amides, esters, and other acid derivatives.

Reduction: Reduction of the aldehyde yields the primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol. This alcohol can be further functionalized, for example, through conversion to halides or tosylates for nucleophilic substitution reactions.

Reductive Amination: A powerful method for amine synthesis, reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This provides a direct route to a wide range of substituted N-(2-(2-(trifluoromethyl)phenyl)ethyl)amines.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. berkeley.eduorganic-chemistry.orgwikipedia.org This enables the extension of the carbon chain and the introduction of a carbon-carbon double bond with stereochemical control, depending on the nature of the ylide used. organic-chemistry.org

Aldol (B89426) Condensation: As the compound possesses α-hydrogens (on the carbon adjacent to the carbonyl group), it can undergo self-condensation or crossed-aldol condensation with other carbonyl compounds in the presence of a base. doubtnut.combrainly.in This reaction forms a new carbon-carbon bond and leads to β-hydroxy aldehydes, which can be dehydrated to form α,β-unsaturated systems.

Formation of Heterocycles: The aldehyde group is a key precursor for the synthesis of various heterocyclic rings, such as pyrimidines, oxadiazoles, or imidazoles, by condensation with appropriate di-functional reagents (e.g., ureas, hydrazines, diamines). organic-chemistry.orgresearchgate.net

| Reaction Type | Reactant(s) | Resulting Functional Group/Moiety | Synthetic Value |

|---|---|---|---|

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Precursor for esters, amides, acid chlorides |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Precursor for halides, ethers, esters |

| Reductive Amination | Amine (RNH₂ or R₂NH), Reducing agent (e.g., NaBH(OAc)₃) | Amine | Direct synthesis of substituted amines |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbon chain extension, C=C bond formation |

| Aldol Condensation | Base, another carbonyl compound (optional) | β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde | C-C bond formation, synthesis of conjugated systems |

While the aldehyde itself is highly useful, its derivatives open up further synthetic avenues. Of particular note is the class of α-trifluoromethylated organoboron compounds. organic-chemistry.org These compounds are versatile, often bench-stable intermediates that can undergo a wide variety of transformations. organic-chemistry.orgresearchgate.net For instance, α-trifluoromethylated potassium trifluoroborates and pinacol (B44631) boronates can be synthesized and serve as building blocks. organic-chemistry.org The carbon-boron bond in these reagents can be functionalized through oxidation to alcohols, halogenation, or used in cross-coupling reactions (like the Suzuki-Miyaura reaction) to form new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org The development of biocatalytic platforms has even enabled the synthesis of chiral α-trifluoromethylated organoborons with high enantioselectivity, providing access to stereochemically defined building blocks. researchgate.net

Impact on Molecular Design and Research Probes

The incorporation of a trifluoromethyl group is a well-established strategy in molecular design to fine-tune the properties of a lead compound. brainly.in The 2-(trifluoromethyl)phenyl motif, as found in the title aldehyde, is particularly significant. The -CF3 group is strongly electron-withdrawing and increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and binding to hydrophobic pockets in biological targets. doubtnut.com Its steric bulk is greater than a methyl group, allowing it to act as a bioisostere for larger groups like isopropyl. researchgate.net

This ability to precisely modify electronic and steric properties makes building blocks like this compound highly impactful in drug design programs. rsc.org Furthermore, the synthesis of fluorinated molecules is critical for the development of research probes, particularly for Positron Emission Tomography (PET) imaging. By incorporating the radioactive isotope fluorine-18 (B77423) (¹⁸F) into a molecule, its distribution and metabolism can be tracked non-invasively in vivo. While direct radiolabeling of the title compound is not straightforward, its non-radioactive counterpart serves as an essential standard and precursor in the development of ¹⁸F-labeled analogues for diagnostic and research applications.

Development of ¹⁹F NMR Probes for Chemical Biology Studies

The field of chemical biology has greatly benefited from the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy to study complex biological systems. nih.gov Fluorine is an ideal probe for these investigations due to its 100% natural abundance, high sensitivity (83% relative to ¹H), and its virtual absence from biological systems, which eliminates background signals. ed.ac.ukcdnsciencepub.com The large chemical shift window of the ¹⁹F nucleus makes it highly sensitive to subtle changes in the local chemical environment, allowing for detailed studies of protein conformation, dynamics, and ligand interactions. ed.ac.uknih.gov

While direct applications of this compound in developing ¹⁹F NMR probes are not extensively documented, its core structure—a trifluoromethyl group conjugated to an aromatic ring—is a key design feature in many advanced probes. nih.gov Trifluoromethyl groups are preferred tags because their three equivalent fluorine atoms can amplify the NMR signal, and the rapid rotation around the methyl symmetry axis helps to average the chemical shift anisotropy, leading to narrower line widths. nih.gov

Research has shown that aryl-CF₃ tags, such as those found in 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) and N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA), exhibit improved chemical shift sensitivity compared to their alkyl-CF₃ counterparts. nih.goved.ac.uk This enhanced sensitivity is crucial for elucidating distinct protein conformational states. nih.gov For instance, BTFMA conjugated to a protein showed a significantly greater range of chemical shifts in response to varying solvent polarity, highlighting the utility of the trifluoromethylphenyl moiety in detecting subtle environmental changes. nih.govresearchgate.net The development of such probes allows for the detailed study of protein-ligand interactions and the structural dynamics of complex biomolecules. nih.govmdpi.com

Role of the Trifluoromethyl Group in Modulating Molecular Properties for Research Applications

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry and drug design to fine-tune the physicochemical properties of molecules for research applications. bohrium.comnih.gov This group profoundly influences key parameters such as lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic profile and biological activity. mdpi.com

Lipophilicity: The trifluoromethyl group is strongly lipophilic, a property that can significantly enhance a molecule's ability to permeate biological membranes. mdpi.com The introduction of a -CF₃ group generally increases the lipophilicity of a compound, which can improve its absorption and distribution in vivo. mdpi.comresearchgate.net This effect is attributed to the high electronegativity of the fluorine atoms. mdpi.com While polyfluoroalkylation typically increases lipophilicity, strategies are being explored to modulate this property for optimal pharmacokinetic profiles. acs.org

Metabolic Stability: One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy (approximately 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond). mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes, such as cytochrome P450. acs.org By replacing a metabolically vulnerable site, like a methyl or hydrogen group, with a -CF₃ group, researchers can block metabolic hotspots, thereby increasing the half-life and bioavailability of a compound. researchgate.net This increased stability is a critical factor in the design of more effective and longer-lasting therapeutic agents and research tools. bohrium.commdpi.com

Data Tables

Table 1: Key Physicochemical Properties of the Trifluoromethyl Group for Research Applications

| Property | Impact on Molecular Design | Scientific Rationale |

| High Electronegativity | Influences electronic interactions, pKa, and binding affinity. | The fluorine atoms are highly electron-withdrawing, altering the electron density of the parent molecule. mdpi.com |

| Increased Lipophilicity | Enhances membrane permeability and can improve oral bioavailability. | The hydrophobic nature of the -CF₃ group increases the overall lipid solubility of the molecule. mdpi.com |

| Metabolic Stability | Blocks metabolic degradation, leading to a longer biological half-life. | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage. mdpi.com |

| Steric Bulk | Can act as a bioisostere for other groups (e.g., chlorine) and influence binding conformations. | The size of the -CF₃ group can be exploited to optimize interactions within a biological target's binding site. mdpi.com |

| ¹⁹F NMR Signature | Serves as a sensitive probe for studying molecular interactions and conformations. | The ¹⁹F nucleus has favorable NMR properties, including high sensitivity and a large chemical shift range. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-(2-(Trifluoromethyl)phenyl)acetaldehyde, and how can yield be optimized?

The compound can be synthesized via oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example, a 56% yield was achieved using a procedure involving 2-(4-fluorophenyl)ethanol under controlled conditions, with careful monitoring of reaction temperature and stoichiometry . Optimization requires inert atmospheres (e.g., nitrogen) to prevent aldehyde oxidation and purification via column chromatography using gradients of ethyl acetate/hexane.

Q. How can the structure of this compound be validated experimentally?

Nuclear Magnetic Resonance (NMR) is critical for structural validation. The aldehyde proton typically appears as a singlet or triplet near δ 9.7–9.8 ppm in H NMR, while the trifluoromethyl group () shows a characteristic quartet in F NMR. Mass spectrometry (LCMS) can confirm molecular weight (e.g., m/z ≈ 202 [M+H]). For crystalline samples, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 provides unambiguous confirmation .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol reactions). The trifluoromethylphenyl group enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines to form imines or hydrazones. Reductive amination using NaBHCN or catalytic hydrogenation is effective for secondary amine synthesis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the group, predicting regioselectivity in nucleophilic attacks. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction conditions. Transition state analysis (IRC) helps identify kinetic vs. thermodynamic pathways for complex reactions .

Q. What crystallographic challenges arise in characterizing derivatives of this compound, and how are they resolved?

The trifluoromethyl group introduces disorder in crystal lattices due to its bulky, electron-deficient nature. High-resolution data (≤ 0.8 Å) and refinement tools like SHELXL are essential. Twinning or pseudosymmetry can be addressed using the TWIN/BASF commands in refinement software. Hydrogen bonding patterns, analyzed via Mercury or PLATON, reveal supramolecular interactions influencing crystal packing .

Q. How do conflicting spectroscopic data for derivatives of this compound arise, and how should they be reconciled?

Discrepancies in NMR or LCMS data often stem from tautomerism (e.g., enol-keto equilibria) or residual solvents. Deuterated solvent exchange experiments and variable-temperature NMR can resolve dynamic effects. For LCMS, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) distinguishes isotopic patterns from impurities. Cross-validation with independent synthetic batches is critical .

Q. What strategies are employed to study the biological interactions of this compound, particularly in enzyme inhibition?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to target enzymes (e.g., kinases or proteases). Fluorine-specific probes (F NMR) track binding events in real time. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies on active-site residues. In vitro assays using recombinant enzymes and IC measurements establish dose-response relationships .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and low temperatures to stabilize the aldehyde group .

- Characterization : Combine SCXRD with spectroscopic methods for unambiguous assignments .

- Data Analysis : Use graph-set analysis for hydrogen-bonding networks in crystals and DFT for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.